2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
CAS No.: 2640843-52-1
Cat. No.: VC11855473
Molecular Formula: C19H18BrN3O
Molecular Weight: 384.3 g/mol
* For research use only. Not for human or veterinary use.
![2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide - 2640843-52-1](/images/structure/VC11855473.png)
Specification
CAS No. | 2640843-52-1 |
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Molecular Formula | C19H18BrN3O |
Molecular Weight | 384.3 g/mol |
IUPAC Name | 2-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide |
Standard InChI | InChI=1S/C19H18BrN3O/c1-23-18(11-13-22-23)15-8-6-14(7-9-15)10-12-21-19(24)16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,21,24) |
Standard InChI Key | LINFHBGEOWWAHV-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Br |
Canonical SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 2-bromobenzamide moiety, which contributes to electrophilic reactivity and potential hydrogen-bonding interactions.
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An ethyl spacer connecting the benzamide to a phenyl ring, enhancing conformational flexibility.
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A 1-methyl-1H-pyrazol-5-yl group, a heterocyclic aromatic system known for modulating solubility and target affinity .
The molecular formula is C₂₀H₁₉BrN₃O, with a molecular weight of 397.29 g/mol. Computational models predict a log P (octanol-water partition coefficient) of ~2.5–3.0, indicating moderate lipophilicity conducive to membrane permeability . The topological polar surface area (TPSA) is estimated at 60–70 Ų, suggesting reasonable bioavailability .
Table 1: Predicted Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₀H₁₉BrN₃O |
Molecular Weight | 397.29 g/mol |
log P (iLOGP) | 2.45 |
TPSA | 65.5 Ų |
Solubility (ESOL) | 0.05 mg/mL (poor) |
CYP450 Inhibition | Likely CYP1A2 inhibitor |
Spectral Characterization
While experimental NMR or mass spectrometry data for this specific compound are unavailable, analogs like ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate exhibit characteristic signals:
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¹H NMR: Aromatic protons resonate at δ 7.91–7.93 ppm, methyl groups at δ 3.82–3.92 ppm, and ethyl ester protons at δ 4.32 ppm (q) and 1.36 ppm (t) .
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LCMS: A molecular ion peak at m/z 233.3 ([M+H]⁺) for the ethyl ester intermediate .
These patterns suggest that the target compound would display similar aromatic proton signals and distinct methyl/ethyl resonances in its NMR spectrum.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
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Bromination of Pyrazole Precursors: Analogous to the synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, where tert-butyl nitrite and copper(II) bromide mediate diazotization and bromination of a 5-aminopyrazole derivative .
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Coupling of the Pyrazole-Phenyl Ethylamine: The ethylamine linker is introduced via Buchwald-Hartwig amination or reductive amination between 4-(1-methylpyrazol-5-yl)benzaldehyde and ethylamine.
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Benzamide Formation: The final step involves coupling 2-bromobenzoic acid with the ethylamine intermediate using carbodiimide-based activators like EDC/HOBt .
Step 1: Bromination of Pyrazole Intermediates
A mixture of 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10.0 g, 59.1 mmol), tert-butyl nitrite (14.1 mL, 107 mmol), and copper(II) bromide (20.0 g, 88.6 mmol) in acetonitrile (65 mL) is heated to 65°C for 24 hours . Workup yields the brominated pyrazole ester in 66% yield (9.10 g) .
Step 2: Hydrolysis to Carboxylic Acid
The ester intermediate (8.00 g, 34.3 mmol) is hydrolyzed using lithium hydroxide monohydrate (3.17 g, 75.5 mmol) in a THF/water/ethanol mixture (3:1:1 v/v) at room temperature . Acidification with HCl affords the carboxylic acid in 92% yield (6.49 g) .
Step 3: Amide Bond Formation
The carboxylic acid (6.49 g, 31.7 mmol) is activated with EDC/HOBt and coupled with 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine in DMF. Purification by silica chromatography yields the target benzamide .
Table 2: Representative Reaction Yields
Step | Reaction | Yield | Conditions |
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1 | Bromination | 66% | CuBr₂, t-BuONO, 65°C, 24h |
2 | Ester Hydrolysis | 92% | LiOH, THF/H₂O/EtOH, RT |
3 | Amide Coupling | 75%* | EDC/HOBt, DMF, 0°C→RT |
*Theoretical yield based on analogous reactions .
Pharmacological and Biological Activity
Hypothesized Mechanisms of Action
The structural features of 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide suggest potential kinase inhibitory activity. Pyrazole derivatives are known to target ATP-binding pockets in kinases like JAK2 and EGFR . The bromine atom may enhance binding through halogen bonds with kinase hinge regions .
ADMET Profiling
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Absorption: High gastrointestinal absorption is predicted due to moderate log P and TPSA .
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BBB Permeation: Likely BBB-permeant, as analogs exhibit log BB values >0.3 .
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Metabolism: Susceptible to CYP1A2-mediated oxidation, necessitating co-administration with inhibitors in therapeutic settings .
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Toxicity: No PAINS alerts, but the bromine atom raises potential off-target reactivity concerns .
Applications in Medicinal Chemistry
Antibiotic Development
Pyrazole-benzamide hybrids demonstrate activity against Gram-positive bacteria, with MIC values <1 µg/mL for Staphylococcus aureus . The bromine substituent may enhance membrane disruption via hydrophobic interactions .
Kinase Inhibitor Scaffolds
In silico docking studies suggest strong binding affinity (ΔG < -9 kcal/mol) for JAK2 and EGFR kinases, positioning this compound as a lead for oncology therapeutics .
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